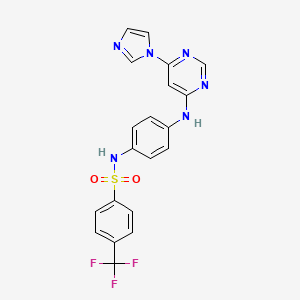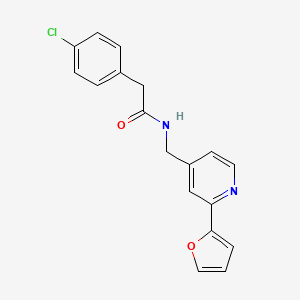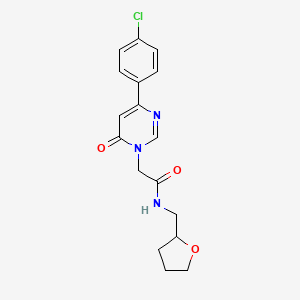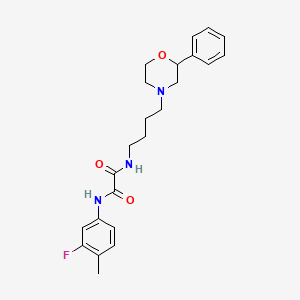![molecular formula C21H24N4O2S B2608285 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 422532-79-4](/img/structure/B2608285.png)
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity
Research has identified novel quinazoline and acetamide derivatives with significant anti-ulcerogenic and anti-ulcerative colitis activities. These compounds, including variations of quinazoline derivatives, have shown promising results in curative activity against acetic acid-induced ulcer models. Notably, these derivatives demonstrated a higher efficacy than standard drugs used for the treatment of peptic ulcer and ulcerative colitis, with no reported side effects on liver and kidney functions upon prolonged oral administration (Alasmary et al., 2017).
Antitumor Activity
A synthetic method for the antitumor compound CP724,714, which is based on quinazoline derivatives, has been developed with high overall yields and purity. This method focuses on the Heck coupling reaction, indicating the potential of quinazoline derivatives in oncology, especially in treating tumors (Wei Bang-guo, 2008).
Analgesic and Anti-Inflammatory Activities
Quinazolin-4(3H)-ones derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Among these derivatives, some compounds emerged as highly active, demonstrating significant analgesic activity and potent anti-inflammatory activity compared to reference standards such as diclofenac sodium. These findings highlight the therapeutic potential of quinazoline derivatives in pain and inflammation management (Alagarsamy et al., 2011).
Antimicrobial Activity
Quinazolin-4(3H)-one derivatives have also been explored for their antimicrobial properties, with some compounds showing remarkable antibacterial and antifungal activities. This indicates the broad-spectrum potential of these derivatives in combating microbial infections, positioning them as candidates for developing new antimicrobial agents (Patel et al., 2010).
H1-antihistaminic Agents
The development of novel triazoloquinazolin-5-ones as a new class of H1-antihistaminic agents has been reported. These compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs, with one compound emerging as more potent than the reference standard chlorpheniramine maleate, and with negligible sedation. This suggests the potential use of quinazoline derivatives in developing safer H1-antihistaminic therapies (Alagarsamy et al., 2009).
Propriétés
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-4-12-22-20-17-10-5-6-11-18(17)24-21(25-20)28-14-19(26)23-15-8-7-9-16(13-15)27-2/h5-11,13H,3-4,12,14H2,1-2H3,(H,23,26)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPVPTNCQQOMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzo[d][1,3]dioxol-5-yl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2608209.png)
![2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2608210.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608211.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2608212.png)


![4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2608216.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone](/img/structure/B2608223.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2608224.png)
![4-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2608225.png)
